Cas no 1609967-66-9 (Methyl 3-bromo-1-methyl-indole-5-carboxylate)

Methyl 3-bromo-1-methyl-indole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-bromo-1-methyl-indole-5-carboxylate
- methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
- SB74261
- E71219
- 1H-Indole-5-carboxylic acid, 3-bromo-1-methyl-, methyl ester
- Methyl 3-bromo-1-methyl-indole-5-carboxylate
-
- Inchi: 1S/C11H10BrNO2/c1-13-6-9(12)8-5-7(11(14)15-2)3-4-10(8)13/h3-6H,1-2H3
- InChI Key: VPGHQTXRLNUGTM-UHFFFAOYSA-N
- SMILES: BrC1=CN(C)C2C=CC(C(=O)OC)=CC=21
Computed Properties
- Exact Mass: 266.98949 g/mol
- Monoisotopic Mass: 266.98949 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 31.2
- Molecular Weight: 268.11
Experimental Properties
- Density: 1.50±0.1 g/cm3(Predicted)
- Boiling Point: 373.0±22.0 °C(Predicted)
Methyl 3-bromo-1-methyl-indole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR01KZRP-100mg |
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate |
1609967-66-9 | 96% | 100mg |
$203.00 | 2023-12-15 | |
1PlusChem | 1P01KZJD-100mg |
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate |
1609967-66-9 | 96% | 100mg |
$192.00 | 2024-06-20 | |
A2B Chem LLC | BA57993-1mg |
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate |
1609967-66-9 | 96 | 1mg |
$73.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1240087-100mg |
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate |
1609967-66-9 | 96% | 100mg |
$225 | 2024-06-05 | |
eNovation Chemicals LLC | Y1240087-250mg |
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate |
1609967-66-9 | 96% | 250mg |
$400 | 2024-06-05 | |
Aaron | AR01KZRP-250mg |
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate |
1609967-66-9 | 96% | 250mg |
$375.00 | 2023-12-15 | |
A2B Chem LLC | BA57993-250mg |
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate |
1609967-66-9 | 96% | 250mg |
$385.00 | 2024-04-20 | |
1PlusChem | 1P01KZJD-250mg |
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate |
1609967-66-9 | 96% | 250mg |
$342.00 | 2024-06-20 | |
A2B Chem LLC | BA57993-10mg |
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate |
1609967-66-9 | 96 | 10mg |
$135.00 | 2024-04-20 | |
A2B Chem LLC | BA57993-3mg |
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate |
1609967-66-9 | 96 | 3mg |
$105.00 | 2024-04-20 |
Methyl 3-bromo-1-methyl-indole-5-carboxylate Related Literature
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
Additional information on Methyl 3-bromo-1-methyl-indole-5-carboxylate
Methyl 3-bromo-1-methyl-indole-5-carboxylate: A Comprehensive Overview
Methyl 3-bromo-1-methyl-indole-5-carboxylate (CAS No. 1609967-66-9) is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its indole ring system with substituents at positions 1, 3, and 5, exhibits unique chemical properties and potential applications. In recent years, advancements in synthetic methodologies and computational modeling have deepened our understanding of its structure-function relationships, making it a subject of intense research interest.
The indole moiety in Methyl 3-bromo-1-methyl-indole-5-carboxylate is a key structural feature that contributes to its reactivity and biological activity. Indole derivatives are well-known for their role in various natural products and bioactive molecules. The presence of a methyl group at position 1 and a bromine atom at position 3 introduces steric and electronic effects that modulate the compound's behavior in different chemical environments. Additionally, the carboxylate ester group at position 5 enhances its solubility and reactivity, making it amenable to further functionalization.
Recent studies have explored the synthesis of Methyl 3-bromo-1-methyl-indole-5-carboxylate through diverse routes, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methods not only improve the efficiency of production but also allow for precise control over the stereochemistry and regioselectivity of the product. For instance, researchers have utilized Suzuki-Miyaura coupling reactions to introduce the bromine substituent at position 3, demonstrating the power of transition metal catalysis in constructing complex indole derivatives.
One of the most promising applications of Methyl 3-bromo-1-methyl-indole-5-carboxylate lies in its potential as a building block for drug discovery. Indole-based compounds are frequently encountered in pharmaceuticals due to their ability to interact with various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. The bromine substituent at position 3 can serve as a site for further functionalization, enabling the creation of bioisosteres or prodrugs with enhanced pharmacokinetic profiles.
Moreover, Methyl 3-bromo-1-methyl-indole-5-carboxylate has shown potential in materials science applications. Its aromaticity and conjugated system make it a candidate for use in organic electronics, such as field-effect transistors (FETs) or light-emitting diodes (LEDs). Recent research has focused on incorporating this compound into polymer frameworks to enhance charge transport properties, paving the way for next-generation electronic materials.
The carboxylate ester group at position 5 of Methyl 3-bromo-1-methyl-indole-5-carboxylate also renders it suitable for bioconjugation applications. This functionality allows for the attachment of biomolecules such as proteins or nucleic acids, opening avenues for diagnostic tools or targeted drug delivery systems. For example, researchers have explored the use of this compound as a linker in antibody-drug conjugates (ADCs), where its stability and reactivity are critical factors.
In terms of environmental impact, Methyl 3-bromo-1-methyl-indole-5-carboxylate has been studied for its biodegradability and eco-friendly synthesis pathways. Green chemistry approaches, such as using renewable feedstocks or enzymatic catalysis, have been employed to minimize the environmental footprint of its production. These efforts align with global initiatives to promote sustainable chemical manufacturing practices.
Looking ahead, the future of Methyl 3-bromo-1-methyl-indole-5-carboxylate is poised to be shaped by advancements in artificial intelligence (AI) and machine learning (ML). These technologies are being leveraged to predict its bioactivity profiles, optimize synthetic routes, and design novel derivatives with enhanced properties. Collaborative efforts between academia and industry are expected to accelerate its translation into real-world applications.
In conclusion, Methyl 3-bromo-1-methyl-indole-5-carboxylate is a multifaceted compound with immense potential across various domains. Its unique structure, combined with cutting-edge research advancements, positions it as a valuable tool for addressing challenges in medicine, materials science, and beyond. As our understanding of this compound continues to grow, so too will its impact on both scientific innovation and practical applications.
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